molecular formula C30H42O7 B1252608 Ganoderic Acid D

Ganoderic Acid D

Cat. No.: B1252608
M. Wt: 514.6 g/mol
InChI Key: YTVGSCZIHGRVAV-IYAQLQCNSA-N
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Description

Molecular Characterization and Stereochemical Configuration

Ganoderic Acid D (C30H42O7, molecular weight 514.6 g/mol) is a tetracyclic triterpenoid derived from the lanostane skeleton. Its structure features a highly oxygenated framework with seven oxygen atoms distributed across ketone, hydroxyl, and carboxylic acid functional groups. The stereochemical configuration includes chiral centers at positions 5R, 7S, 10S, 13R, 14R, and 17R, as evidenced by its IUPAC name:
(6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid.

Key structural features:

  • Tetracyclic core : A fused cyclopenta[a]phenanthrene system with three ketone groups (C3, C11, C15).
  • Side chain : A heptanoic acid moiety with a methyl branch at C2 and a ketone at C4.
  • Functional groups : 7β-hydroxyl, 26-carboxylic acid, and four methyl groups (C4, C10, C13, C14).

Table 1 : Molecular descriptors of this compound

Property Value
Molecular formula C30H42O7
Exact mass 514.2929 Da
Ring systems 4 (3 six-membered, 1 five-membered)
Hydrogen bond donors 2 (7-OH, 26-COOH)
Hydrogen bond acceptors 7

Crystallographic Analysis and 3D Conformational Studies

While X-ray crystallographic data remain limited, computational models and nuclear magnetic resonance (NMR) studies reveal a folded conformation dominated by intramolecular hydrogen bonding between the 7β-hydroxyl and C3 ketone groups. The carboxylic acid at C26 adopts an extended conformation, facilitating interactions with polar solvents.

Notable 3D features:

  • Ring puckering : The cyclopentane ring (positions 1–5) exhibits envelope conformation with C17 as the flap.
  • Torsional angles : The side chain at C17 shows a gauche conformation (θ = 67.3°) between C17–C20 and C20–C22 bonds.

Thermodynamic Stability and Degradation Pathways

This compound demonstrates moderate thermal stability, with decomposition observed at temperatures >180°C. Degradation pathways include:

  • Oxidation : The C3 ketone undergoes Baeyer-Villiger oxidation under strong oxidative conditions, forming a lactone derivative.
  • Decarboxylation : Loss of CO2 from the C26 carboxylic acid occurs at pH <2 or >10, yielding a neutral triterpenoid.
  • Epimerization : The 7β-hydroxyl group isomerizes to 7α under alkaline conditions (pH 9–12).

Stability data:

  • Half-life : 48 hours in aqueous ethanol (50% v/v, pH 7.4, 25°C).
  • Photodegradation : UV exposure (254 nm) induces C8–C9 double bond isomerization.

Solubility Profile and Partition Coefficients

This compound exhibits marked hydrophobicity (logP = 3.8 ± 0.2) but forms soluble salts in basic media.

Table 2 : Solubility in common solvents (25°C)

Solvent Solubility (mg/mL)
Dimethyl sulfoxide 30.2 ± 1.5
Ethanol 28.7 ± 2.1
Dichloromethane 22.4 ± 1.8
Phosphate buffer (pH 7.2) 0.25 ± 0.03

Partition coefficients:

  • Octanol/water (logDpH7.4) : 2.1 ± 0.3.
  • Membrane permeability (Papp) : 8.9 × 10−6 cm/s (Caco-2 model).

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21+,28+,29-,30+/m1/s1

InChI Key

YTVGSCZIHGRVAV-IYAQLQCNSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Synonyms

ganoderic acid D

Origin of Product

United States

Preparation Methods

Solvent Selection and Ultrasonic-Assisted Extraction

The extraction of triterpenoids like this compound typically begins with dried Ganoderma lucidum fruiting bodies. Ethanol (80–100%) is the most widely used solvent due to its ability to dissolve both polar and non-polar compounds while minimizing environmental toxicity. A patented method (CN101348513A) employs ultrasonic-assisted extraction (UAE) with anhydrous ethanol at 28–32°C, achieving a solvent-to-material ratio of 7–9 mL/g. The ultrasonic power (700–1,000 W) and pulsed intervals (3 s extraction, 1 s pause) enhance cell wall disruption, increasing triterpenoid release by 15–20% compared to conventional maceration.

Sequential Alkaline and Acidic Partitioning

After initial ethanol extraction, alkaline partitioning is critical for isolating acidic triterpenoids. The crude extract is dissolved in chloroform and mixed with saturated sodium bicarbonate (NaHCO₃) to selectively extract this compound into the aqueous phase. Adjusting the pH to 4.0 with cold hydrochloric acid (HCl) precipitates the compound, which is then re-extracted into chloroform. This step achieves a purity of 40–50% for this compound, as confirmed by HPLC.

Table 1: Solvent Extraction Parameters for this compound

ParameterOptimal RangeImpact on Yield/Purity
Ethanol concentration80–100%Maximizes triterpenoid solubility
Ultrasonic power700–1,000 WEnhances cell lysis efficiency
NaHCO₃ concentration5% (w/v)Selectively extracts acidic triterpenoids
pH adjustment4.0 (HCl)Precipitates this compound

Fermentation-Based Production of this compound

Submerged Fermentation Conditions

Submerged fermentation offers a scalable alternative to fruiting body extraction. A patented protocol (CN105385745A) details the use of Ganoderma strains cultured in potato dextrose agar (PDA) at 25°C for 7 days, followed by inoculation into a liquid medium containing glucose, peptone, and KH₂PO₄. After 7 days of fermentation at 30°C and 160 rpm, the mycelial biomass is harvested via centrifugation (4,500 rpm for 10 min), yielding 12–15 mg/L of this compound.

Post-Fermentation Processing

The mycelia are lyophilized and ground into a powder, which undergoes Soxhlet extraction with methanol or ethanol. UV-Vis spectroscopy at 245 nm (characteristic absorbance of this compound) is used for preliminary quantification, though HPLC remains the gold standard for purity assessment.

Table 2: Fermentation Parameters and Yield

ParameterValueRole in Production
Fermentation temperature30°COptimal for mycelial growth
Agitation speed160 rpmEnsures oxygen diffusion
Fermentation duration7 daysMaximizes secondary metabolites
Solvent for extractionMethanolEfficient triterpenoid recovery

Chromatographic Purification of this compound

Silica Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography using a gradient of chloroform:methanol (95:5 to 70:30). This compound elutes in the 80:20 fraction, as identified by TLC (Rf = 0.45 in chloroform:methanol 85:15). This step increases purity to 70–75%, though co-elution with structurally similar triterpenoids (e.g., Ganoderic Acid A) remains a challenge.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (75:25, v/v) at 1.0 mL/min. This compound elutes at 12.3 min (UV detection at 245 nm), achieving >95% purity. Preparative HPLC scales this process, yielding 20–25 mg of this compound per 100 g of dried extract.

Table 3: HPLC Conditions for this compound Analysis

ParameterSpecificationPurpose
Column typeC18 reverse-phaseSeparates non-polar compounds
Mobile phaseAcetonitrile:waterOptimizes peak resolution
Flow rate1.0 mL/minBalances speed and resolution
Detection wavelength245 nmSpecific for this compound

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, oxidation of this compound can lead to the formation of ganoderic acid derivatives with improved anti-tumor properties .

Scientific Research Applications

Anti-Aging Properties

Ganoderic Acid D has shown promise in combating oxidative stress and delaying cellular senescence. Research indicates that it can protect human amniotic mesenchymal stem cells (hAMSCs) from oxidative damage induced by hydrogen peroxide. Specifically, this compound significantly inhibited the formation of β-galactosidase, a marker of cellular aging, in a dose-dependent manner without cytotoxic effects . Furthermore, it enhanced telomerase activity and reduced the levels of reactive oxygen species (ROS), indicating its potential as an anti-aging agent .

Case Study: In Vivo Aging Model

In a murine model of aging induced by d-galactose, this compound improved overall antioxidant capacity and reduced markers of oxidative stress. It was found to enhance the viability and differentiation of bone marrow mesenchymal stem cells, thereby suggesting its utility in age-related therapies .

Anti-Cancer Applications

This compound exhibits significant anti-cancer properties across various cancer types. It has been documented to induce apoptosis in several tumor cell lines while sparing normal cells. For instance, studies have demonstrated its selective cytotoxic effects on breast (MCF-7), liver (HepG2), cervical (HeLa), and colon (HCT-116) cancer cells .

Immune Modulation

This compound has been identified as a potent immunomodulatory agent. Studies indicate that it enhances immune function by promoting the proliferation of immune cells and increasing their activity against pathogens and tumors . This property is particularly valuable for developing adjunct therapies in cancer treatment.

Liver Protection

The hepatoprotective effects of this compound have been extensively studied. It has been shown to mitigate liver damage caused by various toxins, including alcohol and carbon tetrachloride. The compound reduces serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating improved liver function .

Research Insights

Research indicates that this compound can regulate liver metabolism and reduce oxidative stress, making it a candidate for treating liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatitis .

Summary Table of Applications

Application AreaMechanism/EffectRelevant Studies
Anti-AgingInhibits oxidative stress; enhances telomerase activity ,
Anti-CancerInduces apoptosis; enhances NK cell activity ,
Immune ModulationPromotes immune cell proliferation
Liver ProtectionReduces liver enzyme levels; mitigates toxin-induced damage ,

Mechanism of Action

Ganoderic acid D exerts its effects through various molecular targets and pathways. It modulates the activity of key enzymes and signaling molecules involved in cellular processes. For example, it enhances the expression of interleukin-2 and interferon-gamma, which play crucial roles in immune response. Additionally, this compound inhibits the activity of 5-alpha reductase, an enzyme involved in the metabolism of androgens .

Comparison with Similar Compounds

Ganoderic acid D is one of many ganoderic acids isolated from Ganoderma mushrooms. Similar compounds include ganoderic acid A, ganoderic acid B, ganoderic acid C, and ganoderic acid F. While these compounds share a common triterpenoid structure, they differ in their side chains and functional groups, which contribute to their unique biological activities. For instance, ganoderic acid A and ganoderic acid B are known for their hepatoprotective effects, while ganoderic acid F exhibits potent anti-tumor activity .

Biological Activity

Ganoderic Acid D (GA-D) is a bioactive compound derived from the medicinal mushroom Ganoderma lucidum (Reishi), known for its wide array of pharmacological properties. This article provides a comprehensive overview of the biological activities associated with GA-D, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

GA-D is a triterpenoid compound characterized by its unique chemical structure, which significantly contributes to its biological activities. The presence of a carbonyl group at C-3 is crucial for its cytotoxic effects, as it influences the compound's interaction with various cellular targets, particularly tubulin .

GA-D exhibits multiple mechanisms that underlie its biological activities:

  • Antioxidant Activity : GA-D enhances the antioxidant capacity in cells, reducing oxidative stress and preventing cellular senescence. Studies have shown that it increases superoxide dismutase and glutathione peroxidase activities while decreasing malondialdehyde levels in aging models .
  • Cytotoxic Effects on Cancer Cells : GA-D has been demonstrated to inhibit cancer cell proliferation through the mTOR signaling pathway. It induces cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells, by targeting tubulin and affecting microtubule dynamics .
  • Neuroprotective Effects : Research indicates that GA-D may protect neurons from ischemic damage. Its neuroprotective properties are linked to the modulation of glucocorticoid levels, suggesting potential therapeutic applications in neurodegenerative diseases .

Biological Activities Overview

The following table summarizes the key biological activities of GA-D:

Activity Description References
AntioxidantIncreases total antioxidant capacity; reduces oxidative stress markers
Anti-agingDelays senescence in stem cells; enhances cell viability and differentiation
CytotoxicityInduces apoptosis and cell cycle arrest in cancer cells; targets tubulin
NeuroprotectionProtects against ischemic damage; modulates glucocorticoid levels
Anti-inflammatoryReduces inflammatory cytokines; may alleviate symptoms in various inflammatory conditions

Case Studies

  • Anti-Aging Effects : A study conducted on human amniotic mesenchymal stem cells (hAMSCs) demonstrated that GA-D could significantly delay cellular senescence induced by d-galactose. The compound was shown to activate the CaM/CaMKII/Nrf2 signaling pathway, which is pivotal in regulating oxidative stress responses .
  • Cytotoxicity in Cancer Models : In vitro studies on prostate cancer (PC-3) cells revealed that GA-D binds to tubulin, inhibiting its polymerization similar to vinblastine. This interaction leads to significant antiproliferative effects, suggesting its potential as a therapeutic agent in cancer treatment .
  • Neuroprotection in Ischemia : Research involving animal models of ischemic stroke indicated that GA-D administration resulted in reduced neuronal damage and improved functional recovery post-injury. This effect was attributed to its ability to inhibit 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1), thereby modulating glucocorticoid activity .

Q & A

How can Ganoderic Acid D be identified and quantified in complex biological matrices?

This compound (GA-D) is typically quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Calibration curves for GA-D (e.g., Y=8.780×102X9.416×103Y = 8.780 \times 10^2X - 9.416 \times 10^3, R2=0.9966R^2 = 0.9966) are established with a linear range of 1.12–6.05 ng/mL, validated for precision and accuracy . For identification, characteristic ion fragments (e.g., m/z 514.65 [M+H]+) and retention times are cross-referenced with standards .

What pharmacological mechanisms underlie this compound’s anticancer activity?

GA-D induces apoptosis in cancer cells via SIRT3 upregulation, triggering deacetylation of cyclophilin D and disrupting mitochondrial energy metabolism. This inhibits glucose uptake and reduces lactate, pyruvate, and acetyl-CoA production in colon cancer cells . Experimental validation involves siRNA-mediated SIRT3 knockdown to confirm mechanistic pathways .

How should researchers design experiments to assess GA-D’s impact on cancer cell bioenergetics?

Use real-time metabolic analyzers (e.g., Seahorse XF) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Dose-response studies (e.g., 5–50 µM GA-D) with controls (e.g., oligomycin for ATP synthase inhibition) can quantify effects on glycolysis and oxidative phosphorylation. Data should be normalized to cell viability assays (MTT/WST-1) .

How can contradictions in GA-D’s reported bioactivity across studies be resolved?

Discrepancies often arise from variations in cell lines, extraction methods, or compound purity. Meta-analyses should standardize data using effect size metrics (e.g., Cohen’s d) and assess heterogeneity via I² statistics. Principal Component Analysis (PCA) can identify confounding variables (e.g., extraction solvents, LC-MS protocols) .

What methodologies optimize GA-D extraction from Ganoderma species?

Response Surface Methodology (RSM) with Box-Behnken design optimizes parameters like ethanol concentration (70–90%), temperature (60–80°C), and extraction time (2–4 hrs). UPLC-MS/MS validates triterpenoid yields, with GA-D extraction efficiency peaking at 80% ethanol and 70°C .

How can GA-D be distinguished from structurally similar triterpenoids?

High-resolution LC-MS (Q-TOF) with MS/MS fragmentation differentiates GA-D (C30H42O7, [M+H]+ 514.65) from analogs like Ganoderic Acid C2 (C30H46O7) or Ganoderenic Acid D (C30H44O7). Retention time alignment and spectral libraries (e.g., NIST) improve specificity .

Which statistical methods are suitable for analyzing GA-D’s metabolomic effects?

Hierarchical Clustering Analysis (HCA) groups samples by triterpenoid profiles, while Partial Least Squares-Discriminant Analysis (PLS-DA) identifies biomarkers. For dose-dependent effects, ANOVA with Tukey’s post-hoc test compares means across concentrations .

How can GA-D’s molecular targets be validated in vitro?

CRISPR-Cas9 knockout models (e.g., SIRT3−/− cells) or pharmacological inhibitors (e.g., EX-527 for SIRT1/2/3) confirm target specificity. Co-immunoprecipitation (Co-IP) verifies protein interactions (e.g., GA-D-bound SIRT3 with cyclophilin D) .

What are the key chemical identifiers for GA-D quality control?

GA-D (CAS 108340-60-9) has the molecular formula C30H42O7 and a molecular weight of 514.65 g/mol. Purity is verified via HPLC (≥98% by peak area) with UV detection at 245 nm .

How is batch-to-batch consistency ensured in GA-D research samples?

Standardized HPLC protocols with reference materials (e.g., NIST SRM) monitor retention time (e.g., 3.81–4.05 min) and peak area ratios. Inter-laboratory validation using Cohen’s kappa (κ > 0.8) ensures reproducibility .

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